Zorubicin

Catalog No.
S548649
CAS No.
54083-22-6
M.F
C34H36ClN3O10
M. Wt
645.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zorubicin

CAS Number

54083-22-6

Product Name

Zorubicin

IUPAC Name

N-[(Z)-1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide

Molecular Formula

C34H36ClN3O10

Molecular Weight

645.7 g/mol

InChI

InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/b36-16-/t15-,20-,22-,23-,28+,34-/m0/s1

InChI Key

FBTUMDXHSRTGRV-ALTNURHMSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

daunomycin benzoylhydrazone, RP 22050, Rubidazone, zorubicin, zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer, zorubicin, (L-arabino)-(2S-cis)-isomer, zorubicine

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6=CC=CC=C6)/C)O)N)O

Description

The exact mass of the compound Zorubicin is 645.23224 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. It belongs to the ontological category of anthracycline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1. Mechanism of Action Studies ()

Understanding how Zorubicin works at the cellular level is crucial for developing new and improved cancer therapies. Research studies investigate its mechanism of action, focusing on how it interacts with DNA to inhibit cancer cell proliferation. This includes:

  • DNA intercalation: Zorubicin inserts itself between DNA base pairs, hindering DNA replication and transcription, essential processes for cell division. ()
  • Topoisomerase II inhibition: This enzyme helps untangle DNA during replication. Zorubicin binds topoisomerase II, preventing it from functioning properly and leading to DNA damage. ()

By elucidating these mechanisms, researchers can develop strategies to enhance Zorubicin's efficacy or design new drugs with similar modes of action but potentially fewer side effects.

2. Drug Delivery and Targeting Studies ()

A major challenge in cancer treatment is delivering chemotherapy drugs specifically to tumor cells while minimizing damage to healthy tissues. Scientific research explores novel drug delivery systems for Zorubicin:

  • Nanoparticle carriers: Researchers are developing nanoparticles that can encapsulate Zorubicin and deliver it selectively to tumor sites. These carriers can be designed to target specific receptors on cancer cells, improving drug efficacy and reducing side effects. ()
  • Antibody-drug conjugates (ADCs): These are engineered molecules where Zorubicin is linked to an antibody that recognizes specific cancer cell antigens. This approach aims to deliver the drug directly to cancer cells, enhancing its therapeutic effect.

These research efforts hold promise for improving Zorubicin's therapeutic profile and overall patient outcomes.

3. Development of Resistance Mechanisms ()

Cancer cells can develop resistance to chemotherapy drugs, rendering them ineffective. Research on Zorubicin resistance focuses on understanding the underlying mechanisms:

  • Drug efflux pumps: These proteins can pump Zorubicin out of cancer cells, thereby reducing its intracellular concentration and effectiveness. Studying these pumps helps researchers develop strategies to overcome them and restore drug sensitivity. ()
  • DNA repair pathways: Enhanced DNA repair mechanisms in cancer cells can allow them to repair the damage caused by Zorubicin, rendering it ineffective. Research in this area aims to identify ways to inhibit these repair pathways and improve Zorubicin's efficacy.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Exact Mass

645.23224

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pharmacology

Zorubicin is a benzoylhydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin. Zorubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01D - Cytotoxic antibiotics and related substances
L01DB - Anthracyclines and related substances
L01DB05 - Zorubicin

Wikipedia

Zorubicin

Dates

Modify: 2023-08-15
1: Jelić S, Kovcin V, Milanović N, Kreacić M, Pendjer I, Jovanović V, Ristović Z, Oprić M, Mitrović L. Randomized study of zorubicin versus zorubicin-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT). Ann Oncol. 1997 Aug;8(8):739-44. PubMed PMID: 9332680.
2: Pendjer I, Krejovic B, Vucicevic S. A comparative study of undifferentiated nasopharyngeal carcinoma treated with radiotherapy or combined treatment with zorubicin-cisplatin and radiotherapy. Eur Arch Otorhinolaryngol. 1997;254 Suppl 1:S127-9. PubMed PMID: 9065646.
3: Jelić S, Tomasević Z, Kreacić M, Kovcin V, Radosavljević D, Vlajić M. [A pilot study of high-dose zorubicin in advanced stages of soft tissue sarcoma in adults]. Bull Cancer. 1996 Dec;83(12):1002-7. French. PubMed PMID: 9116363.
4: Pignon B, Witz F, Desablens B, Leprise PY, Francois S, Linassier C, Berthou C, Caillot D, Lioure B, Cahn JY, Casassus P, Sadoun A, Audhuy B, Guyotat D, Briere J, Vilque JP, Baranger L, Polin V, Berthaud P, Hurteloup P, Herve P, Harousseau JL. Treatment of acute myelogenous leukaemia in patients aged 50-65: idarubicin is more effective than zorubicin for remission induction and prolonged disease-free survival can be obtained using a unique consolidation course. The Goelam Group. Br J Haematol. 1996 Aug;94(2):333-41. PubMed PMID: 8759894.
5: Benaji B, Dine T, Luyckx M, Gressier B, Brunet C, Goudaliez F, Cazin M, Cazin JC. Stability and compatibility studies of zorubicin in intravenous fluids and PVC infusion bags. J Pharm Biomed Anal. 1996 Apr;14(6):695-705. PubMed PMID: 8807544.
6: Peterson BA, Bloomfield CD, Gottlieb AJ, Coleman M, Greenberg MS. 5-azactidine and zorubicin for patients with previously treated acute nonlymphocytic leukemia: a Cancer and Leukemia Group B pilot study. Cancer Treat Rep. 1982 Mar;66(3):563-6. PubMed PMID: 6174230.

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